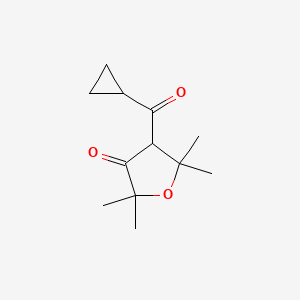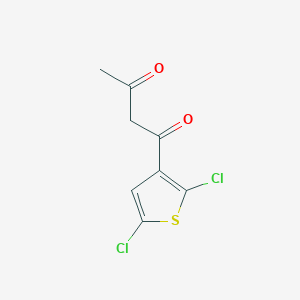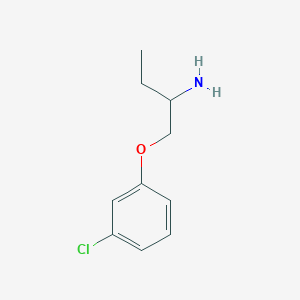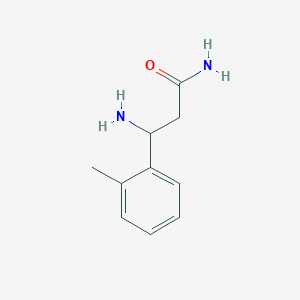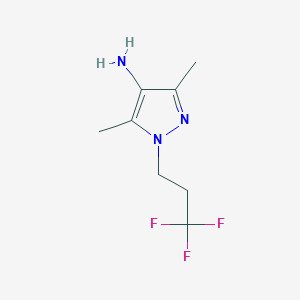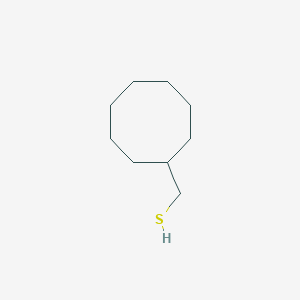
Cyclooctylmethanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclooctylmethanethiol is an organosulfur compound characterized by the presence of a thiol group attached to a cyclooctyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclooctylmethanethiol can be synthesized through several methods. One common approach involves the reaction of cyclooctylmethyl chloride with sodium hydrosulfide in an aqueous medium. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting material to the desired thiol compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain a high-purity product.
Análisis De Reacciones Químicas
Types of Reactions: Cyclooctylmethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed:
Oxidation: Disulfides and sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted organic compounds depending on the reactants used.
Aplicaciones Científicas De Investigación
Cyclooctylmethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds.
Biology: Investigated for its potential role in modulating biological pathways involving thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Cyclooctylmethanethiol can be compared with other thiol-containing compounds such as ethanethiol and methanethiol. While all these compounds share the thiol functional group, this compound is unique due to its cyclooctyl ring structure, which imparts different physical and chemical properties. This uniqueness makes it suitable for specific applications where other thiols may not be as effective.
Comparación Con Compuestos Similares
- Ethanethiol
- Methanethiol
- Propanethiol
Cyclooctylmethanethiol stands out due to its larger ring structure, which can influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C9H18S |
|---|---|
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
cyclooctylmethanethiol |
InChI |
InChI=1S/C9H18S/c10-8-9-6-4-2-1-3-5-7-9/h9-10H,1-8H2 |
Clave InChI |
KUNPJNZROAIDQN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCC(CCC1)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




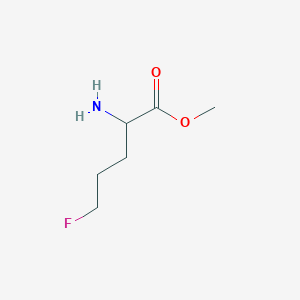
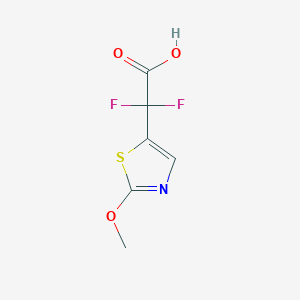
![3-[(4-Methoxyphenyl)sulfanyl]pyrrolidine hydrochloride](/img/structure/B15275166.png)
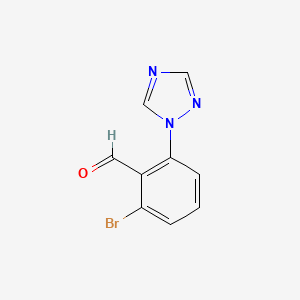
![2-[4-(Aminomethyl)phenoxy]acetonitrile](/img/structure/B15275191.png)
![2-[7-(Aminomethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]ethan-1-amine](/img/structure/B15275198.png)
